molecular formula C5H5N3O4 B1297075 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 92534-69-5

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B1297075
CAS RN: 92534-69-5
M. Wt: 171.11 g/mol
InChI Key: ANGMMUPJSXUXGY-UHFFFAOYSA-N
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Patent
US04381303

Procedure details

A quantity comprising 69.0 gm (0.547 mol) of 1-methyl-1H-pyrazole-5-carboxylic acid of m.p.: 227°-228° C. (R. Huttel and M. E. Schon, Liebigs Ann. Chem 625, 55 [1959]) was added in small portions to a mixture of 200 ml of concentrated sulfuric acid and 60 ml of 90% fuming nitric acid under stirring. The temperature of the mixture rose from 75° C. at the beginning to a maximum temperature of 95° C. After the exothermal reaction was finished, heating was continued for 30 minutes up to 95° C. The cold mixture was stirred into 300 gm of cracked ice, and the resulting ice-cold suspension was filtered off by suction filtration. The filtration residue was washed with water, and after recrystallization from ethyl acetate, 44.0 gm (47% of theory) of pale yellow crystals were obtained.
Quantity
69 g
Type
reactant
Reaction Step One
[Compound]
Name
[ 1959 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[N:3]1.S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>>[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
CN1N=CC=C1C(=O)O
Name
[ 1959 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose from 75° C. at the beginning to a maximum temperature of 95° C
CUSTOM
Type
CUSTOM
Details
After the exothermal reaction
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
the resulting ice-cold suspension was filtered off by suction filtration
WASH
Type
WASH
Details
The filtration residue was washed with water
CUSTOM
Type
CUSTOM
Details
after recrystallization from ethyl acetate, 44.0 gm (47% of theory) of pale yellow crystals
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
CN1N=CC(=C1C(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.